molecular formula C7H16N2 B8778772 1-Cyclohexyl-1-methylhydrazine CAS No. 33668-52-9

1-Cyclohexyl-1-methylhydrazine

Cat. No. B8778772
Key on ui cas rn: 33668-52-9
M. Wt: 128.22 g/mol
InChI Key: KCHCXGVQNDVSKB-UHFFFAOYSA-N
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Patent
US06143763

Procedure details

To a solution of N-methylcyclohexylamine (17 g) in a 6N aqueous hydrochloric acid solution (90 ml) is added dropwise an aqueous solution (60 ml) of sodium nitrite (20.7 g) at 60° C. The mixture is stirred at the same temperature for 2 hours, and diluted with methanol (300 ml). To the mixture are added an aqueous solution (100 ml) of sodium hydroxide (45 g) and formamidine sulfinic acid (39 g). The mixture is refluxed for 2 hours, and diluted with water (400 ml). The mixture is extracted three times with methylene chloride, and the extract is washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to remove the solvent. The residue is distilled under reduced pressure to give 1-methyl-1-cyclohexylhydrazine (10 g) as a colorless oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.Cl.[N:10]([O-])=O.[Na+].[OH-].[Na+].C(S(O)=O)(N)=N>CO.O>[CH3:1][N:2]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)[NH2:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CNC1CCCCC1
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
39 g
Type
reactant
Smiles
C(=N)(N)S(=O)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with methylene chloride
WASH
Type
WASH
Details
the extract is washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(N)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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